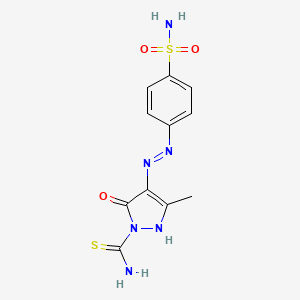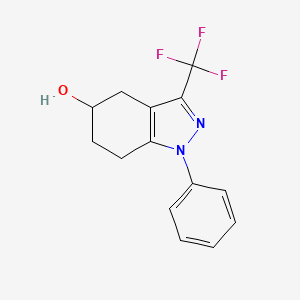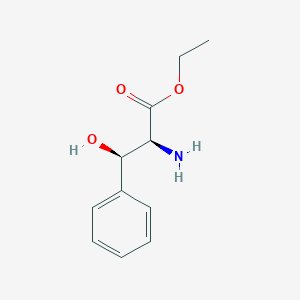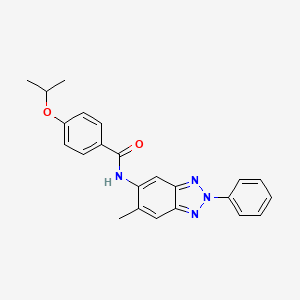
3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole-1-carbothioamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole-1-carbothioamide typically involves multiple steps. One common method involves the reaction of 3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole with a suitable carbothioamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
3-methyl-5-
Properties
CAS No. |
26179-10-2 |
|---|---|
Molecular Formula |
C11H12N6O3S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-methyl-3-oxo-4-[(4-sulfamoylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H12N6O3S2/c1-6-9(10(18)17(16-6)11(12)21)15-14-7-2-4-8(5-3-7)22(13,19)20/h2-5,16H,1H3,(H2,12,21)(H2,13,19,20) |
InChI Key |
APIKJWQEMLZIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
![N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12452597.png)
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12452600.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)



